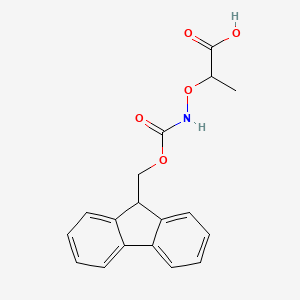

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid

Description

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid is a specialized amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the aminooxy (-ONH-) moiety and a propanoic acid backbone. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The aminooxy group enables unique reactivity, such as conjugation with carbonyl-containing molecules, making this compound valuable in bioconjugation and solid-phase synthesis .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTVQTCVRBPRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and rapid assembly of peptides, including those containing Fmoc-protected amino acids. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage steps.

Analyse Des Réactions Chimiques

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the free aminooxy functionality. This reaction is critical for subsequent conjugation or peptide elongation.

Conditions :

-

Reagent: 20% piperidine in DMF (v/v)

-

Temperature: 25°C

-

Duration: 10–30 minutes

Mechanism :

The reaction proceeds via β-elimination, forming a dibenzofulvene-piperidine adduct.

Yield : >95% deprotection efficiency (HPLC monitoring)

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Piperidine |

| Reaction Time | 15 min (optimal) |

| Side Reactions | <2% hydrolysis |

Carboxylic Acid Activation and Coupling

The propanoic acid group undergoes activation for amide or ester bond formation, commonly used in peptide synthesis.

Activation Methods :

-

DCC/HOBt : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM)

-

EDCI/DMAP : Ethyl(diisopropyl)carbodiimide (EDCI) with dimethylaminopyridine (DMAP) in THF

Typical Reaction :

Data :

-

Coupling efficiency: 85–92% (NMR yield)

-

Byproducts: <5% symmetric anhydride (controlled via HOBt)

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DCM | 0°C → RT | 88 |

| EDCI/DMAP | THF | RT | 90 |

Aminooxy-Mediated Oxime Ligation

The deprotected aminooxy group reacts with ketones or aldehydes to form stable oxime bonds, enabling bioconjugation.

Conditions :

-

Catalyst: Aniline (20 mM)

-

Substrates: Ketones (e.g., levulinic acid), aldehydes

Kinetics :

Applications :

| Substrate | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Levulinic acid | 4 | 95 |

| 4-Formylbenzamide | 6 | 88 |

Hydrolysis and Stability

The compound exhibits pH-dependent stability, with susceptibility to hydrolysis under extreme conditions.

Hydrolysis Pathways :

-

Acidic Hydrolysis : Cleavage of the Fmoc group at pH < 2 (HCl/THF, 40°C)

-

Basic Hydrolysis : Saponification of the ester moiety at pH > 10 (NaOH/MeOH)

Half-Life Data :

| Condition | pH | Temperature | |

|---|---|---|---|

| 0.1 M HCl in THF | 1.5 | 40°C | 2.3 h |

| 0.1 M NaOH in MeOH | 12 | 25°C | 6.8 h |

Solid-Phase Reactivity

In peptide synthesizers, the compound exhibits distinct behavior on resin supports:

Loading Efficiency :

-

Wang resin: 0.8 mmol/g (measured via Fmoc quantification)

-

HATU-mediated coupling: >98% incorporation (HPLC)

Side Reactions :

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

The compound is often used as a building block in the synthesis of peptide-based drugs. Its protective group (Fmoc) allows for selective deprotection during peptide synthesis, facilitating the creation of complex peptide structures that can exhibit specific biological activities. This is particularly useful in developing therapeutics targeting diseases such as cancer and diabetes.

1.2 Anticancer Agents

Research has shown that derivatives of this compound can be modified to enhance their anticancer properties. For instance, studies have focused on synthesizing analogs that demonstrate improved selectivity and efficacy against various cancer cell lines, making them potential candidates for further development into anticancer drugs .

Biochemistry

2.1 Protein Synthesis

In biochemistry, 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid is utilized in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable yet easily removable protection for the amino group, allowing for stepwise elongation of peptide chains. This method has revolutionized the production of peptides for research and therapeutic purposes.

2.2 Enzyme Inhibition Studies

The compound has been employed in studies aimed at understanding enzyme mechanisms and inhibition. By modifying the side chains of this compound, researchers can create inhibitors that interact with specific enzymes, providing insights into their functions and potential therapeutic targets .

Materials Science

3.1 Polymer Synthesis

In materials science, derivatives of this compound are being explored for their potential in synthesizing novel polymers. These polymers can exhibit unique properties such as biocompatibility and biodegradability, making them suitable for applications in drug delivery systems and tissue engineering .

3.2 Nanotechnology

The compound's ability to form self-assembled structures has been investigated for applications in nanotechnology. It can be used to create nanoscale materials that have potential uses in drug delivery and diagnostic imaging due to their enhanced surface properties and functionalization capabilities .

Mécanisme D'action

The mechanism of action of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing for further functionalization or coupling.

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Fmoc Protection : Ensures selective deprotection during stepwise synthesis.

- Aminooxy (-ONH-) Group: Facilitates oxime ligation with ketones or aldehydes.

- Propanoic Acid Backbone: Provides a carboxylic acid handle for further functionalization.

Comparison with Structural Analogs

Substituent Variations on the Propanoic Acid Backbone

The propanoic acid backbone can be modified with diverse substituents, influencing physicochemical properties and applications.

Key Observations :

- Sulfur-Containing Analogs : Compounds with sulfanyl groups (e.g., ) exhibit moderate hydrophilicity and are prone to oxidation, necessitating careful handling .

- Aromatic Substituents : Halogenated (e.g., Cl, F) or methylated phenyl groups (e.g., o-tolyl) enhance lipophilicity, impacting membrane permeability in drug candidates .

- Bioisosteres : Tetrazole groups mimic carboxylic acids, improving metabolic stability while retaining hydrogen-bonding capacity .

Stereochemical and Protecting Group Variations

Chirality and protecting groups critically influence synthetic utility and biological activity.

Activité Biologique

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid, commonly referred to as FMOC-amino acid derivative, is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following IUPAC name:

- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)-L-serine

- Molecular Formula : C32H35NO14

- Molecular Weight : 657.63 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential as an anticancer agent. The mechanisms through which it exerts its effects include:

- Inhibition of Enzymatic Activity : Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways that regulate cell growth and apoptosis.

- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, potentially disrupting replication and transcription processes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

Case Studies

- In Vitro Studies : In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines and showed potent inhibitory effects on proliferation, particularly in MCF-7 cells where it induced apoptosis through caspase activation pathways .

- In Vivo Efficacy : Another study investigated the in vivo efficacy of the compound in a mouse model of lung cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Further mechanistic studies revealed that the compound could modulate key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway, thereby enhancing its therapeutic potential .

Q & A

Q. Methodological Insight :

- Deprotection Protocol : Use 20% piperidine in DMF (2 × 5 min) to cleave Fmoc without degrading the peptide backbone.

- Coupling Optimization : Activate the carboxylic acid with HBTU/HOBt or OxymaPure/DIC in DMF for efficient amide bond formation.

What safety precautions are critical when handling this compound in the laboratory?

The compound exhibits acute oral, dermal, and inhalation toxicity (Category 4, H302, H315, H319, H335) and requires stringent safety measures:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, safety goggles, and respiratory protection (e.g., N95 mask) to avoid inhalation of dust .

- Ventilation : Use fume hoods during weighing and synthesis to minimize exposure to aerosols.

- Spill Management : Collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced Consideration :

- Chronic Toxicity Data Gap : No long-term toxicity studies are available; assume potential bioaccumulation and implement ALARA (As Low As Reasonably Achievable) exposure principles .

How can researchers optimize coupling efficiency of this compound in SPPS?

Coupling efficiency depends on steric hindrance from the Fmoc group and the oxypropanoic acid’s reactivity:

- Activation Reagents : Replace traditional HOBt with OxymaPure (ethyl cyanoglyoxylate-2-oxime) to reduce racemization and improve yields .

- Solvent Choice : Use DMF or NMP for solubility; additives like DIEA (2-5%) enhance carbodiimide-mediated activation.

- Temperature Control : Perform reactions at 0–4°C to minimize side reactions during sensitive couplings .

Q. Troubleshooting :

- Incomplete Coupling : Double coupling (2 × 30 min) or pre-activation (5 min) improves efficiency.

- Racemization Risk : Monitor by chiral HPLC; use low-DIEA conditions to suppress base-induced epimerization .

What analytical techniques are recommended to confirm the compound’s purity and structural integrity?

- HPLC : Reverse-phase C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) to assess purity (>95% target).

- NMR : H NMR (DMSO-d6 or CDCl3) to verify Fmoc (δ 7.2–7.8 ppm, aromatic protons) and oxypropanoic acid (δ 4.1–4.3 ppm, CH2) signals .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., calculated [M+H]+ = 410.42 for C22H22N2O6) .

Q. Advanced Characterization :

- Circular Dichroism (CD) : For chiral verification if racemization is suspected during synthesis.

- X-ray Crystallography : To resolve ambiguous stereochemistry in complex derivatives .

How do structural modifications (e.g., aromatic substituents) alter the compound’s reactivity and bioactivity?

Substituents like naphthalene () or chlorophenyl () groups impact:

- Solubility : Hydrophobic groups (e.g., naphthalene) reduce aqueous solubility, necessitating DMSO or DMF for dissolution.

- Reactivity : Electron-withdrawing groups (e.g., Cl) slow coupling kinetics but improve stability toward nucleophiles.

- Biological Interactions : Aromatic moieties enhance binding to hydrophobic enzyme pockets (e.g., proteases), as seen in studies of similar Fmoc-amino acids .

Case Study :

Replacing phenyl with 4-methoxynaphthalen-1-yl () increases steric bulk, requiring longer coupling times (2–4 hrs) but improving protease resistance in peptide analogs .

What are the stability challenges of this compound under varying storage conditions?

- Thermal Degradation : Store at –20°C in airtight, desiccated containers to prevent Fmoc cleavage or hydrolysis of the oxypropanoic acid group .

- Light Sensitivity : Amber vials mitigate UV-induced decomposition of the fluorenyl moiety.

- Solution Stability : Prepare fresh DMF/DMSO solutions; avoid aqueous buffers (pH >7) to prevent premature deprotection .

Data Contradiction :

While some SDS recommend –20°C storage (), others lack specific guidelines. Empirical testing via accelerated stability studies (e.g., 40°C/75% RH for 14 days) is advised to define shelf-life .

How can researchers resolve discrepancies in NMR or MS data during characterization?

Common issues and solutions:

- Impurity Peaks in NMR : Recrystallize from ethanol/water or use prep-HPLC to remove byproducts (e.g., diastereomers or Fmoc-deprotected species) .

- Unexpected [M+H]+ Signals : Check for sodium adducts (+22 Da) or solvent artifacts (e.g., DMSO clusters). Use formic acid in ESI-MS to suppress adducts .

- Racemization in CD : Compare CD spectra with enantiopure standards; adjust coupling conditions if Δε values deviate .

What are the ecological implications of improper disposal, and how can labs mitigate environmental risks?

- Persistence : No biodegradation data available; assume potential persistence and bioaccumulation due to the fluorenyl group .

- Disposal Protocol : Incinerate via licensed hazardous waste facilities. Avoid drain disposal to prevent aquatic toxicity .

- Recycling : Recover unused compound via column chromatography for reuse in non-critical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.